

# Application Notes and Protocols for High-Pressure Synthesis of Nickel(II) Chromate

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## Compound of Interest

Compound Name: Nickel chromate

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## Introduction

Nickel(II) chromate ( $\text{NiCrO}_4$ ) is a red-brown, acid-soluble inorganic compound with notable thermal stability.<sup>[1][2]</sup> Its synthesis, particularly under high-pressure conditions, yields a product with a specific crystalline structure and properties that are of interest in materials science. The high-pressure synthesis route is crucial for obtaining the pure  $\text{NiCrO}_4$  phase while avoiding the formation of other nickel-chromium oxides, such as the nickel-chromium spinel ( $\text{NiCr}_2\text{O}_4$ ).<sup>[1][3]</sup> This document provides detailed protocols for the high-pressure synthesis of nickel(II) chromate, along with its physicochemical properties and relevant safety information.

## Physicochemical Properties

Nickel(II) chromate synthesized under high pressure exhibits the following properties:

Property	Value	Reference
Chemical Formula	NiCrO <sub>4</sub>	[2]
Molar Mass	174.71 g/mol	[1]
Appearance	Dark maroon-colored powder	[1]
Crystal Structure	Orthorhombic	[1][3]
Unit Cell Parameters	a = 5.482 Å, b = 8.237 Å, c = 6.147 Å	[1][3]
Cell Volume	277.6 Å <sup>3</sup>	[1][3]
Solubility	Very slightly soluble in water; soluble in hydrochloric acid	[1][2]

## Experimental Protocols

Two primary high-pressure methods for the synthesis of nickel(II) chromate have been reported. Method 1 is a high-pressure, high-temperature approach, while Method 2 operates at a lower pressure and temperature but requires a significantly longer reaction time.

### Method 1: High-Pressure, High-Temperature Synthesis

This method involves the solid-state reaction of nickel(II) oxide and chromium(III) oxide under a high-pressure oxygen atmosphere.

#### Materials and Equipment:

- Nickel(II) oxide (NiO), high purity
- Chromium(III) oxide (Cr<sub>2</sub>O<sub>3</sub>), high purity
- High-pressure autoclave or similar high-pressure apparatus capable of reaching 1000 atm and 800 °C
- Oxygen gas source

- Tube furnace
- Mortar and pestle
- Sample holder (e.g., platinum or alumina crucible)

Protocol:

- Precursor Preparation: Weigh stoichiometric amounts of NiO and Cr<sub>2</sub>O<sub>3</sub>.
- Mixing: Thoroughly grind the NiO and Cr<sub>2</sub>O<sub>3</sub> powders together in a mortar and pestle to ensure a homogeneous mixture.
- Sample Loading: Place the mixed powder into a suitable sample holder and position it within the high-pressure autoclave.
- Pressurization and Heating:
  - Seal the autoclave and purge with oxygen gas.
  - Pressurize the vessel with oxygen to 1000 atm.
  - Heat the autoclave to a temperature between 700 °C and 800 °C.[\[1\]](#)[\[3\]](#)
- Reaction: Maintain the temperature and pressure for a sufficient duration to ensure complete reaction. The exact time may need to be optimized, but several hours is a typical starting point.
- Cooling and Depressurization:
  - After the reaction period, cool the autoclave to room temperature.
  - Slowly and safely vent the oxygen pressure.
- Sample Recovery: Retrieve the sample from the autoclave. The resulting product should be dark maroon nickel(II) chromate powder.

- Characterization: Analyze the product using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

#### Critical Parameters:

- Maintaining a high oxygen pressure is crucial. If the pressure is too low, or the temperature exceeds 660 °C without sufficient pressure, the formation of nickel chromium spinel ( $\text{NiCr}_2\text{O}_4$ ) is favored.[\[1\]](#)[\[3\]](#)

#### Method 2: Low-Pressure, Low-Temperature Synthesis

This alternative method can produce nickel(II) chromate at lower pressures and temperatures, but the reaction is significantly slower.

#### Materials and Equipment:

- Nickel(II) oxide ( $\text{NiO}$ ), high purity
- Chromium(III) oxide ( $\text{Cr}_2\text{O}_3$ ), high purity
- Controlled atmosphere furnace or a sealed reaction vessel capable of maintaining 7.3 bar pressure
- Oxygen gas source
- Mortar and pestle
- Sample holder

#### Protocol:

- Precursor Preparation: Prepare a stoichiometric mixture of  $\text{NiO}$  and  $\text{Cr}_2\text{O}_3$  as described in Method 1.
- Sample Loading: Place the mixture into a sample holder within the reaction vessel.
- Pressurization and Heating:

- Seal the vessel and introduce oxygen to a pressure of 7.3 bar.
- Heat the vessel to 535 °C.[1][3]
- Reaction: Maintain these conditions for an extended period, potentially for several days, for the reaction to proceed to completion.[1][3]
- Cooling and Depressurization: Cool the vessel to room temperature and release the pressure.
- Sample Recovery and Characterization: Recover and analyze the product as in Method 1.

#### Experimental Workflow Diagram

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## References

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